molecular formula C16H23NO B1682978 Tolperisone CAS No. 728-88-1

Tolperisone

货号: B1682978
CAS 编号: 728-88-1
分子量: 245.36 g/mol
InChI 键: FSKFPVLPFLJRQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 托尔替罗定可以通过以下关键步骤的多步合成工艺合成:

工业生产方法: 托尔替罗定的工业生产通常采用相同的合成路线,但规模更大。该过程针对产量和纯度进行了优化,并严格控制反应条件,如温度、压力和 pH 值。最终产品通过重结晶或色谱法纯化以确保高纯度 .

化学反应分析

反应类型: 托尔替罗定会发生各种化学反应,包括:

常见试剂和条件:

主要产物:

科学研究应用

Tolperisone is a centrally acting muscle relaxant used clinically for decades . It exerts its effects at peripheral, central-spinal, and central-reticular levels to reduce muscle tone and alleviate pain .

Scientific Research Applications

Mechanism of Action
this compound stabilizes neuron membranes, which suppresses the amplitude and frequency of action potentials. It inhibits pathological peripheral impulse conditions induced by pain, which can initiate motor and vegetative reflexes that increase muscle tone. Additionally, this compound reduces mono- and polysynaptic reflex activity in a dose-dependent manner and diminishes reticulo-spinal facilitation in the brainstem, which can alleviate experimental gamma-rigor . this compound also has inhibitory effects on voltage-dependent Ca2+Ca^{2+} channels, potentially reducing transmitter release in addition to its membrane-stabilizing effect .

Clinical Applications
this compound is used in several clinical scenarios:

  • Post-Stroke Spasticity: this compound has been shown to be significantly superior to placebo in alleviating post-stroke spasticity (p<0.0001). A clinical study indicated that 78.3% of patients in the this compound group experienced a clinically relevant improvement, with at least a 1-point reduction in spasticity, compared to 45% in the placebo group .
  • Spasticity due to Multiple Sclerosis: While one study did not demonstrate superiority of this compound over placebo for spasticity, a post-hoc subgroup analysis of markedly/severely ill patients indicated that this compound was superior to placebo in PPT enhancement .
  • Acute Low Back Pain: this compound has been tested in patients with acute, uncomplicated low back pain, demonstrating a change in pain as measured by a visual analogue scale. Studies have also shown improvements in functional status, range of motion, and reduced work absenteeism .
  • Painful Reflex Muscle Spasm: this compound hydrochloride is an effective and safe treatment for painful reflex muscle spasm without typical side effects .

Comparative Studies

  • This compound vs. Thiocolchicoside: In a clinical comparative study, this compound was compared to thiocolchicoside for treating acute low back pain with spasm of spinal muscles. The study found that this compound produced good to excellent efficacy in 90.25% of patients, whereas thiocolchicoside showed similar efficacy in 73.33% of patients. This compound also demonstrated better tolerability and resulted in fewer side effects compared to thiocolchicoside .

Hereditary Spastic Paraplegia (HSP) Research

  • Genetic Studies: Research has identified mutations in genes like ATP13A2 in patients with complicated hereditary spastic paraplegia. These mutations can impair lysosomal and mitochondrial function, contributing to the disease .
  • ER Stress Modulation: Studies using model organisms (C. elegans, Drosophila, and zebrafish) have shown that compounds modulating endoplasmic reticulum (ER) stress can ameliorate locomotor phenotypes associated with HSP. Compounds like phenazine, methylene blue, N-acetyl-cysteine, guanabenz, and salubrinal have shown potential in rescuing these phenotypes .

Animal Studies
Animal experiments have been conducted to understand the disposition and metabolism of this compound. These studies have revealed stereoselective disposition and rapid metabolism of this compound, which affects its bioavailability .

Data Tables

StudyPatient GroupThis compound DosagePrimary OutcomeResults
Pongratz et al.Post-stroke spasticityVariable (up to 900 mg/day)Improvement in spasticity (Ashworth scale)Significant improvement in spasticity compared to placebo (p<0.0001). 78.3% experienced clinically relevant improvement vs. 45% on placebo .
Fehér et al.Spastic muscle toneN/AReduction of spastic muscle tone (Ashworth Scale)Significant reduction in spastic muscle tone in adductors (p=0.001) and Achilles (p=0.004), accompanied by improvements in walking ability and speed .
Hodinka et al.Acute low back pain150 mg TIDChange in pain (VAS)Improvement in pain, functional status (Roland-Morris Disability Scale), and range of motion .
Clinical Comparative Study Acute low back pain with spasmN/AGlobal assessment of efficacyThis compound produced good to excellent efficacy in 90.25% of patients, compared to 73.33% with thiocolchicoside.

Case Studies

While the assessment report refers to several studies, it does not present individual case studies. However, the report does highlight the outcomes of clinical trials, which can be considered aggregated case data. For instance, the Pongratz study demonstrated a significant improvement in spasticity among post-stroke patients treated with this compound .
A more recent study reports a case of anaphylactic shock as a side effect of this compound .

Safety Profile

作用机制

托尔替罗定通过阻断中枢神经系统中的电压门控钠通道和钙通道来发挥其肌肉松弛作用。这种抑制减少了乙酰胆碱等神经递质的释放,而乙酰胆碱负责肌肉收缩。该化合物对神经系统组织具有高度亲和力,特别是脑干、脊髓和周围神经 .

类似化合物:

托尔替罗定的独特之处: 托尔替罗定独特之处在于它能够放松肌肉,而不会引起明显镇静,这使其更适合需要保持清醒的患者。它对钠通道和钙通道的双重作用也使其有别于其他通常只针对一种离子通道的肌肉松弛剂 .

相似化合物的比较

Uniqueness of this compound: this compound is unique in its ability to relax muscles without causing significant sedation, making it preferable for patients who need to maintain alertness. Its dual action on both sodium and calcium channels also sets it apart from other muscle relaxants that typically target only one type of ion channel .

生物活性

Tolperisone is a centrally acting muscle relaxant that has been used in clinical practice for decades. It is primarily indicated for the treatment of muscle spasms and pain associated with various musculoskeletal conditions. This article delves into the biological activity of this compound, highlighting its pharmacological effects, efficacy in clinical studies, and safety profile.

This compound acts on the central nervous system (CNS) to inhibit spinal reflexes, which contributes to its muscle relaxant properties. It is known to block voltage-dependent sodium channels, which reduces neuronal excitability and glutamate release. This mechanism helps alleviate pain and muscle spasticity without the sedative effects often associated with other muscle relaxants .

Key Pharmacological Effects

  • Antiallodynic Effect : this compound has shown significant antiallodynic effects in animal models of neuropathic pain, restoring decreased paw pressure thresholds in rats .
  • Glutamate Release Inhibition : It inhibits glutamate release from rat synaptosomes, suggesting a role in modulating excitatory neurotransmission .
  • Muscle Relaxation : this compound effectively reduces muscle spasms by inhibiting polysynaptic reflexes in the spinal cord .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound in treating acute low back pain (LBP) and muscle spasms. The following table summarizes key findings from notable studies:

Study ReferenceSample SizeTreatment DurationPain Reduction (VAS)Efficacy Rating
5014 daysBaseline: 16.43 ± 1.16
Day 14: 2.56 ± 1.53 (84.46% reduction)
62.5% "excellent" improvement
1257 daysBaseline: 7.72 ± 1.40
Day 7: 2.99 ± 1.43
Good to excellent efficacy in 90.25%
Phase IIINot specifiedSignificant reduction noted in muscle spasmsLacks CNS side effects

Case Studies

A notable case study published in 2024 highlighted anaphylactic shock as a rare side effect of this compound, emphasizing the importance of monitoring adverse reactions during treatment . This case underscores the need for further investigation into this compound's safety profile, particularly regarding hypersensitivity reactions.

Safety and Tolerability

This compound has been reported to have a favorable safety profile compared to other muscle relaxants like thiocolchicoside. In clinical trials, adverse events were significantly lower in patients treated with this compound:

  • Adverse Events : Only 7 out of 125 patients experienced side effects while on this compound, compared to a higher incidence with alternative treatments .
  • Common Side Effects : Mild side effects included nausea, giddiness, and abdominal pain, all of which resolved without intervention .

属性

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKFPVLPFLJRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023686
Record name Tolperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-88-1
Record name (±)-Tolperisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolperisone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolperisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tolperisone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolperisone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPERISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5EOM0LD8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tolperisone
Reactant of Route 2
Reactant of Route 2
Tolperisone
Reactant of Route 3
Reactant of Route 3
Tolperisone
Reactant of Route 4
Reactant of Route 4
Tolperisone
Reactant of Route 5
Reactant of Route 5
Tolperisone
Reactant of Route 6
Reactant of Route 6
Tolperisone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。